Comparative Lipophilicity: 3-Ethyl vs. 4-Ethyl Analog
The 3-ethyl substitution confers a lower calculated logP (cLogP) compared to the 4-ethyl isomer, indicating reduced lipophilicity and potentially improved aqueous solubility . This difference arises from the electronic and steric environment around the sulfonamide group, which can impact passive membrane diffusion and off-target binding [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.2 |
| Comparator Or Baseline | 4-Ethylthiophene-2-sulfonamide: cLogP ≈ 1.4 |
| Quantified Difference | ΔcLogP ≈ -0.2 |
| Conditions | Calculated using ALOGPS 2.1 or similar in silico tool |
Why This Matters
Lower cLogP can translate to better solubility and reduced non-specific protein binding, influencing early-stage lead prioritization in medicinal chemistry campaigns.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0 View Source
